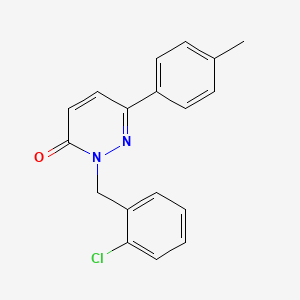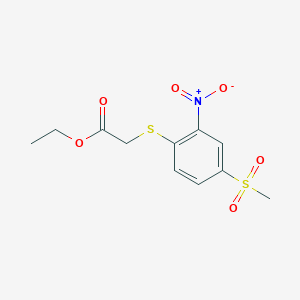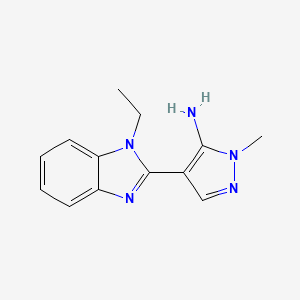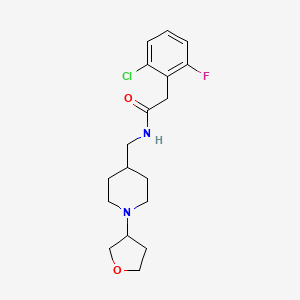![molecular formula C15H17N3O3 B2929812 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 331948-25-5](/img/structure/B2929812.png)
2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For this compound, the exact molecular structure is not provided in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For this compound, the exact physical and chemical properties are not provided in the literature .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
Research on compounds similar to 2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has focused on understanding their crystal and molecular structures. For instance, the study by Shearer, Twiss, and Wade (1980) on dimethylindium-pyridine-2-carbaldehyde oximate illustrates the importance of structural analysis in organometallic chemistry, providing insights into coordination chemistry and molecular geometry, which are crucial for designing catalysts and functional materials (Shearer, Twiss, & Wade, 1980).
Synthesis of Fused Polycyclic Pyrimidines
Harutyunyan (2016) discussed the condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes, leading to the synthesis of fused polycyclic pyrimidines. This research highlights the compound's utility in creating molecules with a broad spectrum of biological activities, such as antibacterial and antiviral properties, which are of significant interest in pharmaceutical development (Harutyunyan, 2016).
Microwave-Assisted Synthesis and Antibacterial Agents
Khan et al. (2019) explored the microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues, demonstrating promising antibacterial agents. This study emphasizes the role of pyrimidine derivatives in developing new antimicrobial compounds, showcasing the importance of innovative synthesis methods in enhancing drug discovery and development processes (Khan et al., 2019).
Catalytic Applications and Oxidation Reactions
Yoneda, Yamato, and Ono (1981) presented pyridodipyrimidines as new NAD-type redox catalysts, illustrating their application in catalyzing the oxidation of alcohols to carbonyl compounds. This research contributes to the understanding of catalysis and redox reactions, which are fundamental in organic synthesis and industrial chemistry (Yoneda, Yamato, & Ono, 1981).
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives for pH-sensing applications, leveraging the photophysical properties of these compounds. This study underscores the potential of pyrimidine derivatives in creating functional materials for sensing and imaging, which have broad implications in environmental monitoring, diagnostics, and materials science (Yan et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-17(8-11(2)21-10)14-12(9-19)15(20)18-6-4-3-5-13(18)16-14/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQKJDUVFYNXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=CC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2929738.png)



methanone](/img/structure/B2929744.png)
![4-[(4-Benzhydrylpiperazin-1-yl)carbonyl]-5-chloro-2-(methylthio)pyrimidine](/img/structure/B2929746.png)
![N-(4-(azepane-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929748.png)
![3-(4-chlorophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2929749.png)
![8-Isobutyryl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2929750.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)urea](/img/structure/B2929751.png)
